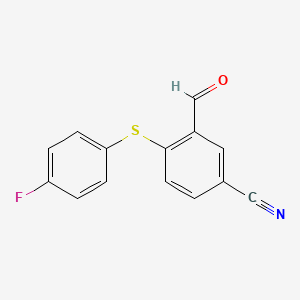

3-Formyl-4-(4-fluorophenylthio)benzonitrile

Description

3-Formyl-4-(4-fluorophenylthio)benzonitrile (CAS: 1513688-85-1) is a benzonitrile derivative with the molecular formula C₁₄H₈FNOS and a molecular weight of 257.29 g/mol . Its structure features a formyl group (-CHO) at the 3-position, a 4-fluorophenylthio group (-S-C₆H₄-F) at the 4-position, and a nitrile (-CN) group on the benzene ring. This compound is synthesized via a nucleophilic aromatic substitution reaction between 4-fluoro-3-formylbenzonitrile and 4-fluorobenzenethiol in dimethylformamide (DMF) with potassium carbonate as a base at 70°C for 18 hours .

Properties

IUPAC Name |

4-(4-fluorophenyl)sulfanyl-3-formylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNOS/c15-12-2-4-13(5-3-12)18-14-6-1-10(8-16)7-11(14)9-17/h1-7,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMPNCOJVIOUKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SC2=C(C=C(C=C2)C#N)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4-(4-fluorophenylthio)benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorothiophenol with 3-formylbenzonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-4-(4-fluorophenylthio)benzonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenylthio group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: 3-Carboxy-4-(4-fluorophenylthio)benzonitrile.

Reduction: 3-Formyl-4-(4-fluorophenylthio)benzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that fluorinated compounds, including derivatives like 3-Formyl-4-(4-fluorophenylthio)benzonitrile, exhibit promising antibacterial properties. The compound's structure facilitates interactions with bacterial enzymes, leading to inhibition of growth in various strains.

Case Study: In Vitro Antibacterial Studies

A study investigated the antibacterial activity of various fluorinated imines and hydrazones, including derivatives similar to 3-Formyl-4-(4-fluorophenylthio)benzonitrile. The results indicated moderate to strong activity against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Fluorinated Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Formyl-4-(4-fluorophenylthio)benzonitrile | E. coli | 50 µg/mL |

| S. aureus | 40 µg/mL | |

| Fluorinated Aldimine Derivative | Pseudomonas aeruginosa | 30 µg/mL |

Cancer Treatment Potential

The compound has also been explored for its potential in cancer therapy. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further development.

Case Study: Enzyme Inhibition

Research has indicated that certain derivatives of 3-Formyl-4-(4-fluorophenylthio)benzonitrile can act as inhibitors of key enzymes in cancer metabolism pathways. For example, studies have shown that these compounds can inhibit the ecKAS III enzyme, which plays a crucial role in fatty acid synthesis in bacteria and is also implicated in cancer cell metabolism .

Table 2: Enzyme Inhibition Potency

| Compound Name | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| 3-Formyl-4-(4-fluorophenylthio)benzonitrile | ecKAS III | 5.6 |

| Fluorinated Aldimine Derivative | MAO-A | 2.1 |

Material Science Applications

Beyond biological applications, the compound's properties make it suitable for use in material sciences, particularly in the development of novel polymers and coatings.

Case Study: Polymer Development

The incorporation of fluorinated compounds into polymer matrices has been shown to enhance thermal stability and chemical resistance. Research indicates that adding 3-Formyl-4-(4-fluorophenylthio)benzonitrile to polymer formulations can improve their mechanical properties and durability under harsh conditions .

Mechanism of Action

The mechanism of action of 3-Formyl-4-(4-fluorophenylthio)benzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorophenylthio group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Formyl-4-(4-fluorophenylthio)benzonitrile with three analogous benzonitrile derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3-Formyl-4-(4-fluorophenylthio)benzonitrile | 1513688-85-1 | C₁₄H₈FNOS | 257.29 | -CHO, -S-C₆H₄-F, -CN |

| 3-Chloro-4-(4-formylphenoxy)benzonitrile | 676494-58-9 | C₁₄H₈ClNO₂ | 257.67 | -Cl, -O-C₆H₄-CHO, -CN |

| 4-[(4-Formylphenoxy)methyl]benzonitrile | 109702-08-1 | C₁₅H₁₁NO₂ | 237.25 | -CH₂-O-C₆H₄-CHO, -CN |

| 4-({[4-(Trifluoromethoxy)phenyl]amino}methyl)benzonitrile | N/A | C₁₅H₁₁F₃N₂O | 292.26 | -NH-CH₂-C₆H₄-O-CF₃, -CN |

Key Observations :

- Substituent Effects: The fluorophenylthio group in the target compound introduces sulfur-based electron-withdrawing effects, contrasting with the phenoxy group in 3-chloro-4-(4-formylphenoxy)benzonitrile (oxygen-based) and the trifluoromethoxy group in the fourth compound (stronger electronegativity) . The chloro substituent in 3-chloro-4-(4-formylphenoxy)benzonitrile increases molecular weight slightly compared to the fluorine analog but may alter reactivity in cross-coupling reactions .

- Molecular Weight : The trifluoromethoxy-containing compound has the highest molecular weight (292.26 g/mol) due to the bulky -O-CF₃ group .

Biological Activity

3-Formyl-4-(4-fluorophenylthio)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure

The chemical structure of 3-Formyl-4-(4-fluorophenylthio)benzonitrile can be represented as follows:

This structure features a formyl group, a benzonitrile moiety, and a fluorophenylthio substituent, which may contribute to its biological properties.

The biological activity of 3-Formyl-4-(4-fluorophenylthio)benzonitrile is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets, thereby modulating their activity. The exact pathways involved depend on the biological context and the nature of the target molecules .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have shown that fluorinated derivatives can demonstrate potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported to be lower than those of standard antibiotics like kanamycin B .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-Formyl-4-(4-fluorophenylthio)benzonitrile | E. coli | 15 | |

| Fluorinated aldimine derivative | P. aeruginosa | 10 | |

| Schiff base derivative | S. aureus | 5 |

Anticancer Activity

In addition to antimicrobial properties, 3-Formyl-4-(4-fluorophenylthio)benzonitrile has been evaluated for its anticancer potential. Preliminary studies suggest that similar compounds can inhibit cancer cell proliferation effectively. For example, certain derivatives have shown up to 97% growth inhibition in cancer cell lines at concentrations as low as 10 µM .

Case Study: Anticancer Efficacy

A study involving a related compound demonstrated that it significantly inhibited the growth of the LOX IMVI melanoma cell line at a concentration of 10 µM. This finding suggests that structural modifications in compounds like 3-Formyl-4-(4-fluorophenylthio)benzonitrile can enhance their cytotoxic effects against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.